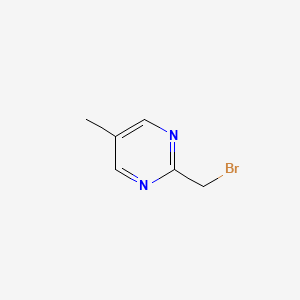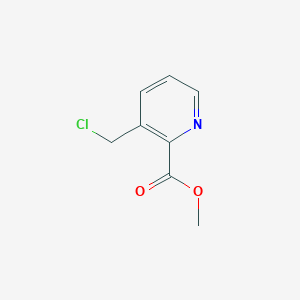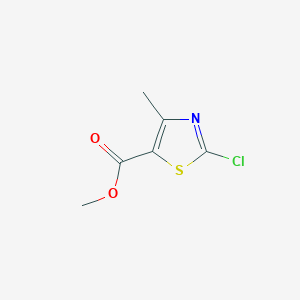![molecular formula C10H9N3O B11907314 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril ist eine heterocyclische Verbindung, die einen Imidazo[1,2-a]pyridin-Kern aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril beinhaltet typischerweise die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 2-Methylimidazo[1,2-a]pyridin mit Formaldehyd und einer Cyanidquelle unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Temperatur wird unter Rückfluss gehalten, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Kristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde and a cyanide source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oder einem Aldehyd oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder katalytischer Hydrierung zu einem Amin reduziert werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxymethylgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in Ether, Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: 3-(Formyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril oder 3-(Carboxyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril.
Reduktion: 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-amin.
Substitution: Verschiedene substituierte Imidazo[1,2-a]pyridin-Derivate, abhängig von dem eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird als Leitstruktur für die Entwicklung neuer therapeutischer Wirkstoffe erforscht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zu einer Modulation biochemischer Pfade führen. Die Hydroxymethyl- und Nitrilgruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindungsaffinität und -spezifität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methylimidazo[1,2-a]pyridin
- 3-(Hydroxymethyl)imidazo[1,2-a]pyridin
- 2-Methylimidazo[1,2-a]pyridin-6-carbonitril
Einzigartigkeit
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridin-6-carbonitril ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxymethyl- als auch der Nitrilfunktionalitäten, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen findet man nicht häufig in ähnlichen Verbindungen, was sie zu einem wertvollen Ziel für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-7-9(6-14)13-5-8(4-11)2-3-10(13)12-7/h2-3,5,14H,6H2,1H3 |
InChI-Schlüssel |
FNKJMNWJEHWREH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)C#N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)




